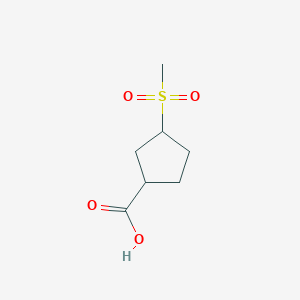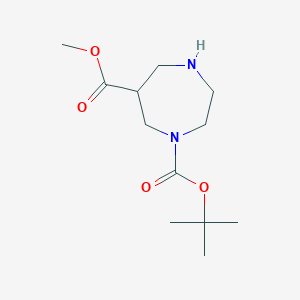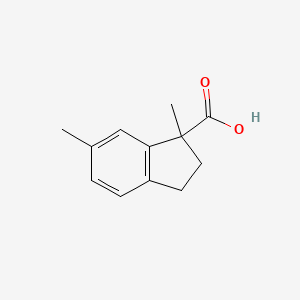
1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid (DMIDC) is a compound that belongs to the class of indene-1-carboxylic acids. It is a cyclic monocarboxylic acid with a molecular weight of 192.25 g/mol and a melting point of 138-140°C. DMIDC is a colorless solid that is soluble in water and organic solvents.
Applications De Recherche Scientifique
1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has a wide range of applications in scientific research, including drug synthesis, medicinal chemistry, and materials science. In medicinal chemistry, 1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has been used in the synthesis of new compounds with potential therapeutic activity. In materials science, 1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has been used to create polymeric materials with enhanced mechanical and thermal properties.
Mécanisme D'action
1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid acts as a proton donor in the presence of a base, which leads to the formation of a carboxylate anion. This anion can then react with other molecules to form new compounds.
Biochemical and Physiological Effects
1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, and it has also been shown to have anti-inflammatory and antioxidant properties. Additionally, 1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid has been shown to modulate the activity of certain enzymes, including cytochrome P450 enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid in lab experiments is its low cost and ease of synthesis. Additionally, it is relatively non-toxic, making it safe to use in experiments. However, it has been shown to be less stable than other compounds, so it should be handled with care.
Orientations Futures
Future research on 1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid could focus on its potential applications in drug synthesis, medicinal chemistry, and materials science. Additionally, further research could be conducted to explore its biochemical and physiological effects in greater detail. Additionally, further research could be conducted to explore its potential as an antioxidant and anti-inflammatory agent. Finally, further research could be conducted to explore its potential as a proton donor in the formation of new compounds.
Méthodes De Synthèse
1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid can be synthesized by reaction of 1,6-dimethylindene with ethyl chloroformate in the presence of triethylamine. The reaction of 1,6-dimethylindene with ethyl chloroformate yields 1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid in 68% yield.
Propriétés
IUPAC Name |
1,6-dimethyl-2,3-dihydroindene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c1-8-3-4-9-5-6-12(2,11(13)14)10(9)7-8/h3-4,7H,5-6H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKBKURKEGSDRKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(CCC2(C)C(=O)O)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-dimethyl-2,3-dihydro-1H-indene-1-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

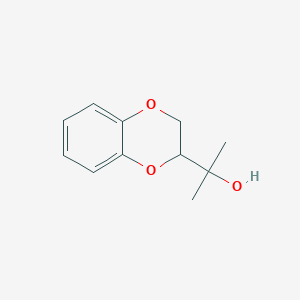


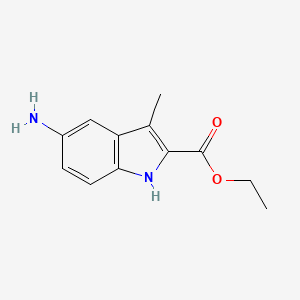
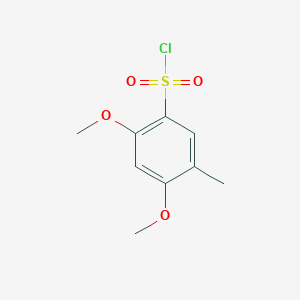
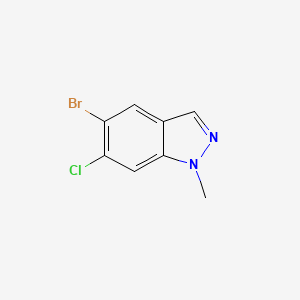

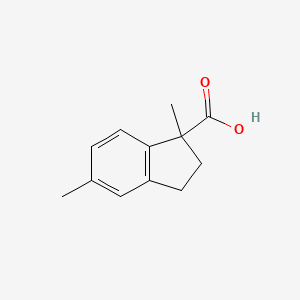
![1-[(tert-butoxy)carbonyl]-1,4-diazepane-6-carboxylic acid](/img/structure/B6618359.png)


